molecular formula C4H8O4 B14508723 (3R,4S)-3,4-Dimethoxy-1,2-dioxetane CAS No. 62937-28-4

(3R,4S)-3,4-Dimethoxy-1,2-dioxetane

Cat. No.: B14508723
CAS No.: 62937-28-4
M. Wt: 120.10 g/mol
InChI Key: VYZOTTMDCMASAL-ZXZARUISSA-N
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Description

(3R,4S)-3,4-Dimethoxy-1,2-dioxetane is an organic compound characterized by a four-membered ring structure containing two oxygen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3,4-Dimethoxy-1,2-dioxetane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the oxidation of alkenes using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid. These reactions are stereospecific and result in the formation of the dioxetane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods allows for the production of significant quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3,4-Dimethoxy-1,2-dioxetane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various oxidation products.

    Reduction: Reduction reactions can break the dioxetane ring, leading to the formation of simpler compounds.

    Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various peroxides, while reduction reactions can produce alcohols or ethers.

Scientific Research Applications

(3R,4S)-3,4-Dimethoxy-1,2-dioxetane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3R,4S)-3,4-Dimethoxy-1,2-dioxetane involves the formation and cleavage of the dioxetane ring. This process can generate reactive oxygen species, which can interact with various molecular targets and pathways. The compound’s reactivity is influenced by its stereochemistry and the presence of the methoxy groups .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (3R,4S)-3,4-Dimethoxy-1,2-dioxetane include other dioxetanes and peroxides, such as:

  • (3R,4S)-4-Hydroxy-3-methyl-2-oxohexylphosphonic acid
  • (2R,3R,4S)-4-Guanidino-3-(prop-1-en-2-ylamino)-2-(1R,2R)-1,2,3-trihydroxypropyl-3,4-dihydro-2H-pyran-6-carboxylic acid

Uniqueness

Its ability to generate reactive oxygen species makes it particularly valuable in research and industrial applications .

Properties

CAS No.

62937-28-4

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

IUPAC Name

(3R,4S)-3,4-dimethoxydioxetane

InChI

InChI=1S/C4H8O4/c1-5-3-4(6-2)8-7-3/h3-4H,1-2H3/t3-,4+

InChI Key

VYZOTTMDCMASAL-ZXZARUISSA-N

Isomeric SMILES

CO[C@@H]1[C@@H](OO1)OC

Canonical SMILES

COC1C(OO1)OC

Origin of Product

United States

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